N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H22N2O3/c1-4-11-22-15-9-7-14(8-10-15)18(21)19-13-16(20(2)3)17-6-5-12-23-17/h4-10,12,16H,1,11,13H2,2-3H3,(H,19,21) |
InChI Key |
VOEYDHVTZWDNBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OCC=C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with prop-2-en-1-ol under esterification conditions to form 4-(prop-2-en-1-yloxy)benzoic acid. This intermediate is then converted to the corresponding benzamide by reacting with an amine.
Introduction of the Furan Ring: The furan ring is introduced by reacting 2-furylcarbinol with dimethylamine under basic conditions to form 2-(dimethylamino)-2-(furan-2-yl)ethanol.
Coupling Reaction: The final step involves coupling the benzamide intermediate with the furan derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential activity on neurotransmitter systems.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can interact with neurotransmitter receptors, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-4-(prop-2-en-1-yloxy)benzamide: Lacks the furan ring, which may reduce its biological activity.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide: Lacks the prop-2-en-1-yloxy group, which may affect its solubility and reactivity.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the furan ring and the prop-2-en-1-yloxy group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
